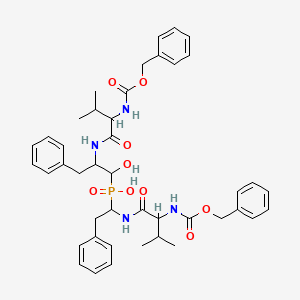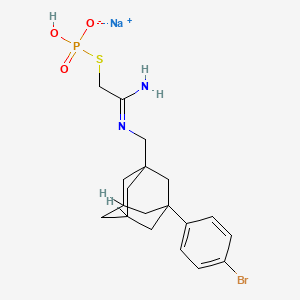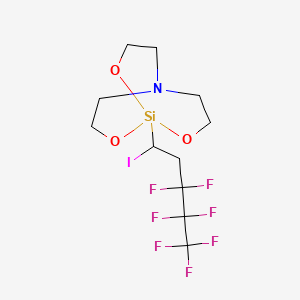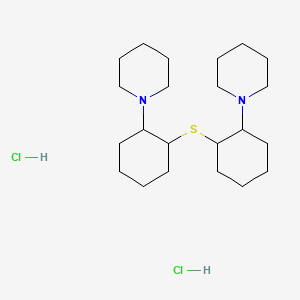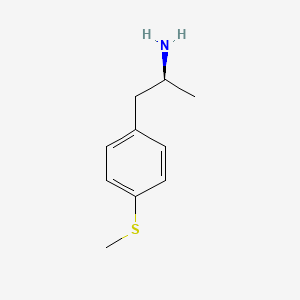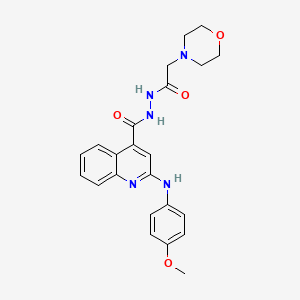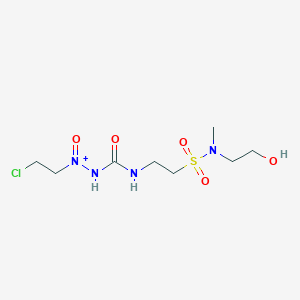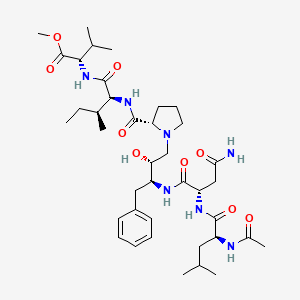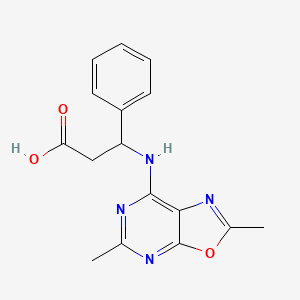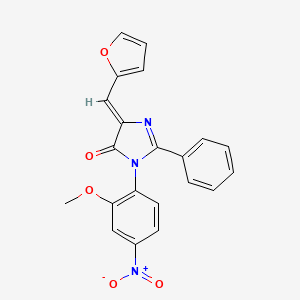
3,5-Dihydro-5-(furanylmethylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,5-Dihydro-5-(furanylmethylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl-4H-imidazol-4-one” is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-Dihydro-5-(furanylmethylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl-4H-imidazol-4-one” typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones with imidazole derivatives under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology
In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions and receptor binding.
Medicine
The compound’s potential pharmacological properties make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of “3,5-Dihydro-5-(furanylmethylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl-4H-imidazol-4-one” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4H-imidazol-4-one: A simpler imidazole derivative with similar core structure.
3-(2-Methoxy-4-nitrophenyl)-2-phenyl-4H-imidazol-4-one: A related compound with different substituents.
Uniqueness
“3,5-Dihydro-5-(furanylmethylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl-4H-imidazol-4-one” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
83536-74-7 |
|---|---|
Fórmula molecular |
C21H15N3O5 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
(5Z)-5-(furan-2-ylmethylidene)-3-(2-methoxy-4-nitrophenyl)-2-phenylimidazol-4-one |
InChI |
InChI=1S/C21H15N3O5/c1-28-19-12-15(24(26)27)9-10-18(19)23-20(14-6-3-2-4-7-14)22-17(21(23)25)13-16-8-5-11-29-16/h2-13H,1H3/b17-13- |
Clave InChI |
QOVZNEIZNXVPJZ-LGMDPLHJSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=N/C(=C\C3=CC=CO3)/C2=O)C4=CC=CC=C4 |
SMILES canónico |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=NC(=CC3=CC=CO3)C2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


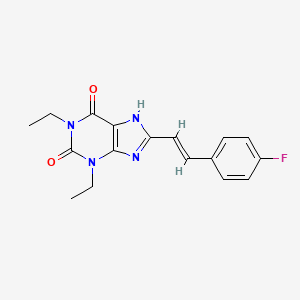
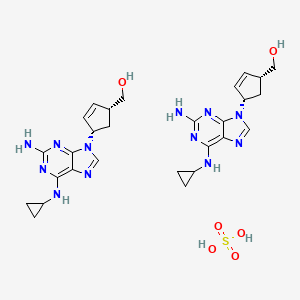
![heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate;[(2R)-1-oxo-1-prop-2-ynoxypropan-2-yl] (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate](/img/structure/B12757673.png)
